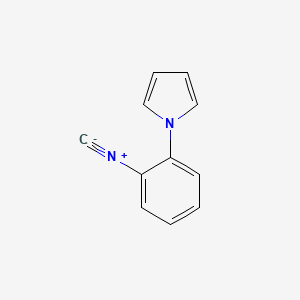
1-(2-Isocyanophenyl)pyrrole
Overview
Description
1-(2-Isocyanophenyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds. It is characterized by the presence of a pyrrole ring attached to a phenyl group, which in turn is substituted with an isocyanide group at the ortho position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Isocyanophenyl)pyrrole can be synthesized through various methods. One common approach involves the cyclization of 2-isocyanophenylamine with pyrrole under specific reaction conditions. The reaction typically requires a catalyst such as boron trifluoride etherate and is carried out in an organic solvent like tetrahydrofuran at low temperatures .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from commercially available precursors. The process includes the formation of the isocyanide group followed by its attachment to the pyrrole ring through cyclization reactions. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isocyanophenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can convert the isocyanide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2-position due to its high reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under mild conditions.
Major Products Formed:
Oxidation: Pyrrolo[1,2-a]quinoxaline derivatives.
Reduction: 1-(2-Aminophenyl)pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Isocyanophenyl)pyrrole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of advanced materials and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of 1-(2-Isocyanophenyl)pyrrole involves its interaction with specific molecular targets. The isocyanide group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the compound can act as a ligand for various receptors and enzymes, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
- 1-(2-Aminophenyl)pyrrole
- 1-(2-Cyanophenyl)pyrrole
- 1-(2-Nitrophenyl)pyrrole
Uniqueness: 1-(2-Isocyanophenyl)pyrrole is unique due to the presence of the isocyanide group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it a valuable compound for specialized applications in synthetic chemistry and material science .
Properties
IUPAC Name |
1-(2-isocyanophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIZUWDVESDVPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377746 | |
| Record name | 1-(2-isocyanophenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350829-07-1 | |
| Record name | 1-(2-isocyanophenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


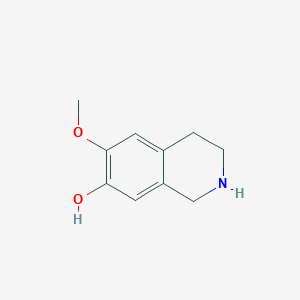

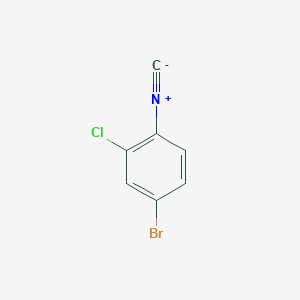

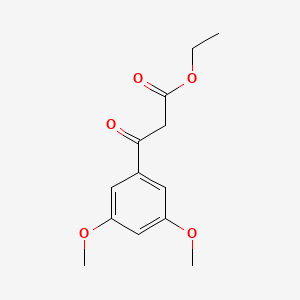
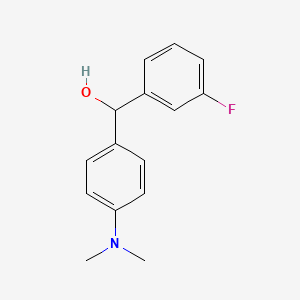


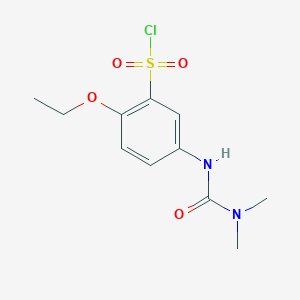


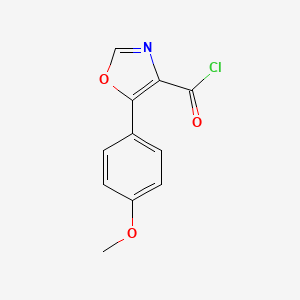
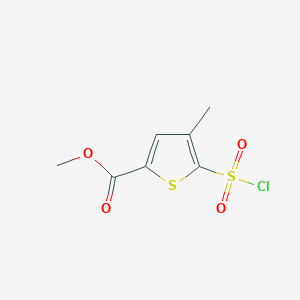
![N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1597951.png)
